molecular formula C26H31N3O4 B2521002 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-05-8

8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2521002
CAS No.: 1021127-05-8
M. Wt: 449.551
InChI Key: SNCKPQCJDCNYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-tert-Butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a sophisticated chemical reagent designed for pharmaceutical and neurobiological research. It belongs to a novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives that have been identified as a new chemotype of δ opioid receptor (DOR)-selective agonists . This compound is intended for research applications focused on investigating the δ opioid receptor system, a promising target for various neurological and psychiatric disorders, including chronic pain, migraine, and anxiety . The core 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold differentiates it from previously failed delta agonist chemotypes, potentially offering improved pharmacological properties by exhibiting a signaling bias towards G-protein pathways with lower β-arrestin recruitment efficacy, which may correlate with a reduced propensity to induce adverse effects like seizures and rapid tachyphylaxis observed with other DOR agonists such as SNC80 . Its molecular structure, featuring a 4-tert-butylbenzoyl group and a 2-phenoxyethyl substituent, is optimized for interaction with the DOR orthosteric binding site. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-25(2,3)20-11-9-19(10-12-20)22(30)28-15-13-26(14-16-28)23(31)29(24(32)27-26)17-18-33-21-7-5-4-6-8-21/h4-12H,13-18H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCKPQCJDCNYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed asymmetric decarboxylation, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates CO2 as the sole by-product, making it an environmentally friendly method.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thioether bonds are susceptible to hydrolysis under specific conditions:

Reaction Conditions Products Source
Amide bond hydrolysisAcidic (HCl/H₂O) or basic (NaOH)Furan-2-carboxylic acid + 4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-amine,
Thiazole ring oxidationH₂O₂ or KMnO₄ in acidic mediumSulfoxide or sulfone derivatives (depending on reaction severity),
  • Mechanistic Insight : The furan-2-carboxamide group undergoes hydrolysis to yield furan-2-carboxylic acid and a thiazol-2-amine intermediate. This is analogous to triazole derivatives, where amide cleavage occurs under acidic/basic conditions.

Nucleophilic Substitution

The thiazole ring and carbonyl groups serve as electrophilic sites for nucleophilic attack:

Reaction Reagents Outcome Source
Thiazole C-2 substitutionGrignard reagents (RMgX)Alkylation at the thiazole’s C-2 position ,
Ketone reductionNaBH₄ or LiAlH₄Conversion of the 2-oxoethyl group to a 2-hydroxyethyl moiety
  • Key Example : The 2-oxoethyl side chain can be reduced to a secondary alcohol, modifying the compound’s polarity and bioactivity.

Cyclization and Condensation

The m-tolylamino group and ketone moiety facilitate cyclization:

Reaction Conditions Products Source
Intramolecular cyclizationCs₂CO₃ in DMF (room temperature)Formation of fused heterocycles (e.g., pyridine or benzofuran derivatives) ,
Schiff base formationAldehydes in ethanolImine-linked conjugates
  • Synthetic Utility : Cyclization reactions, mediated by bases like Cs₂CO₃, are critical for generating structurally diverse analogs .

Oxidation Reactions

The thiazole and furan rings exhibit redox activity:

Reaction Oxidizing Agent Outcome Source
Thiazole sulfoxidationm-CPBAThiazole sulfoxide formation
Furan ring oxidationOzone or singlet oxygenRing-opening to form dicarbonyl compounds
  • Note : Oxidation of the furan ring is less common under mild conditions but occurs under strong oxidative stress .

Functional Group Modifications

The m-tolylamino group undergoes typical amine reactions:

Reaction Reagents Outcome Source
AcylationAcetyl chloride (AcCl)N-acetylated derivative
AlkylationAlkyl halides (R-X)N-alkylated products

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Reaction Catalyst System Outcome Source
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives at the furan or thiazole rings ,
Buchwald-Hartwig am

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluating the effects on prostate cancer cell lines demonstrated that derivatives of this compound induced apoptosis in cancer cells, with IC50 values indicating effective dose-dependent responses .

Antimicrobial Properties

The unique structure of this compound may enhance its antimicrobial efficacy:

  • Case Study : Related compounds have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus , suggesting that this compound could be developed into a novel antimicrobial agent .

Organic Synthesis Applications

The reactivity of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione allows it to serve as a valuable building block in organic synthesis:

  • Synthetic Routes : It can be utilized in the synthesis of novel spirocyclic compounds through various reactions such as oxidation and substitution .

Material Science Applications

The compound's unique structural characteristics may also lend themselves to applications in material science:

  • Potential Uses : Its spirocyclic nature could be explored for developing advanced materials or catalysts due to its stability and reactivity profile .

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Compound 11 (3-methylpyridine derivative)

  • Structure : 8-(3-methylpyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • Activity : Potent PHD2 inhibitor (IC₅₀ < 100 nM) due to the chelating pyridine group, which coordinates Fe(II) in the enzyme’s active site .
  • Comparison : The tert-butylbenzoyl group in the target compound replaces the pyridine, suggesting a shift from metal chelation to hydrophobic interactions.

WASp-targeting SMC #13

  • Structure : 8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • Activity : Induces degradation of WASp by disrupting WIP-WASp interactions, showing selectivity for hematopoietic cells .
  • Comparison: The target compound’s 2-phenoxyethyl substituent may offer different steric and electronic properties compared to the isobutyl and methoxybenzyl groups in SMC #13.

8-Benzyl derivative (CAS 28936-94-9)

  • Structure : 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • Properties : Melting point 259–261°C; density 1.29 g/cm³ .
  • Comparison : The tert-butylbenzoyl group in the target compound likely increases hydrophobicity and steric bulk compared to the benzyl group.

Structure-Activity Relationship (SAR) Insights

  • Pyridine vs. Aromatic Groups: Pyridine-containing derivatives (e.g., Compound 11) exhibit strong PHD2 inhibition via Fe(II) chelation, whereas non-chelating aromatic groups (e.g., tert-butylbenzoyl) may prioritize alternative binding mechanisms .
  • Substituent Position : Hydroxyl groups at the pyridine 3-position (e.g., Compounds 38, 41, 44) abolished PHD2 activity, emphasizing the sensitivity of substituent placement .
  • Spirocyclic Rigidity: The spirocyclic core’s conformation restricts rotational freedom, enhancing target selectivity compared to non-spirocyclic analogs .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 8-Benzyl Derivative Compound 11
Molecular Weight ~450–500 (estimated) 259.31 ~350–400
LogP (Estimated) High (tert-butyl) Moderate (benzyl) Moderate (pyridine)
Solubility Low (hydrophobic) Low Moderate (polar pyridine)
Key Substituents 4-tert-butylbenzoyl Benzyl 3-methylpyridine

Biological Activity

The compound 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of spirocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C31H40N4O4
  • Molecular Weight : 532.68 g/mol
  • Key Functional Groups : The compound features a triazaspiro framework, a phenoxyethyl side chain, and a tert-butylbenzoyl moiety which contribute to its biological properties.

Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant interactions with various biological targets:

  • Prolyl Hydroxylase Inhibition : Similar compounds have been identified as potent inhibitors of prolyl hydroxylases (PHDs), enzymes involved in the regulation of hypoxia-inducible factors (HIFs). This inhibition leads to increased erythropoietin (EPO) production, which is beneficial in treating anemia .
  • Mitochondrial Permeability Transition Pore (mPTP) Modulation : Recent studies have shown that derivatives of this class can inhibit mPTP opening, thereby reducing apoptotic rates in myocardial infarction models. This suggests potential cardioprotective effects during ischemic events .

Biological Activity Data

A summary of the biological activities observed for this compound and related analogs is presented in Table 1.

Activity Effect Reference
Prolyl Hydroxylase InhibitionUpregulation of EPO
mPTP InhibitionReduced apoptosis in MI models
CytotoxicityLow cytotoxicity in cell lines
Antioxidant ActivityScavenging free radicals

Case Study 1: EPO Regulation

In a study focused on anemia treatment, compounds similar to 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated robust EPO upregulation through PHD inhibition. These findings indicate a promising therapeutic pathway for managing anemia through enhanced erythropoiesis .

Case Study 2: Cardioprotection

A recent investigation into the cardioprotective effects of triazaspiro compounds revealed that administration during reperfusion significantly improved cardiac function and reduced cell death rates. The compounds preserved mitochondrial ATP levels and did not exhibit off-target effects at cellular levels .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of reaction conditions. Key steps include:

  • Coupling of tert-butylbenzoyl groups : Use of activated esters (e.g., acyl chlorides) under anhydrous conditions with bases like triethylamine to promote nucleophilic substitution .
  • Spirocyclization : Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (−78°C to reflux) to stabilize intermediates and avoid side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the spirocyclic product from unreacted precursors .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves spirocyclic conformation and substituent orientation .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : δ 1.3–1.5 ppm (tert-butyl group), δ 4.2–4.5 ppm (phenoxyethyl O–CH₂), δ 7.0–7.5 ppm (aromatic protons) .
  • ¹³C NMR : Carbonyl signals at δ 170–180 ppm confirm the triazaspiro core .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₃₁H₃₈N₃O₄) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s triazaspiro motif, which mimics ATP-binding pockets .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility and stability : Measure logP (predicted ~3.5) and stability in PBS at pH 7.4 for pharmacokinetic profiling .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with:
  • Phenoxyethyl modifications : Replace phenoxy with fluorophenyl or methoxyphenyl to alter lipophilicity .
  • tert-Butylbenzoyl substitutions : Test electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Biological evaluation : Compare IC₅₀ values in enzyme assays and correlate with computed descriptors (e.g., molecular polar surface area) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., CDK2) or GPCRs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand–target complexes .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (tert-butyl) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and compound purity (>95% by HPLC) .
  • Meta-analysis : Compare data from structurally related spiro compounds (e.g., anticonvulsant analogs in ) to identify trends .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.